

Deuterated N-Nitroso Anatabine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(S)-N-Nitroso Anatabine-d4	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated N-Nitroso Anatabine, a critical tool in the research and analysis of tobacco-specific nitrosamines (TSNAs). This document details its synthesis, analytical applications, and metabolic context, offering valuable information for researchers in toxicology, drug metabolism, and analytical chemistry.

Introduction to N-Nitroso Anatabine and its Deuterated Analog

N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed during the curing and processing of tobacco. TSNAs are a significant class of carcinogens found in tobacco products.[1] The quantification of these compounds in various matrices is crucial for toxicological studies and risk assessment.

Deuterated N-Nitroso Anatabine, typically (R,S)-N-Nitroso Anatabine-d4, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.

Synthesis of Deuterated N-Nitroso Anatabine





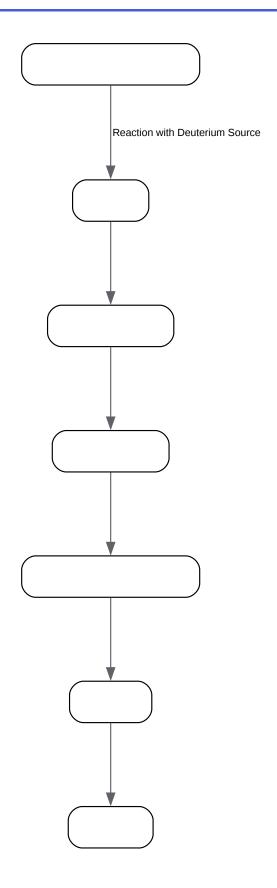


While specific, detailed protocols for the synthesis of deuterated N-Nitroso Anatabine are not extensively published in peer-reviewed literature, a general approach can be outlined based on the synthesis of analogous labeled compounds and general deuteration techniques. The synthesis of (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 would likely involve the following key steps:

- Synthesis of Deuterated Anatabine: The precursor, anatabine, would first be synthesized with
 deuterium labels at the desired positions (2, 4, 5, and 6 of the pyridine ring). This can be
 achieved through various organic synthesis routes, potentially involving deuterated starting
 materials or deuterium exchange reactions under specific catalytic conditions. A general
 method for deuterating compounds with a C-N-X (where X can be a nitroso group) structure
 involves converting the non-deuterated compound in the presence of a deuterium source like
 heavy water or deuterated alcohol.
- Nitrosation: The resulting deuterated anatabine would then undergo nitrosation to introduce the nitroso group (-N=O) at the nitrogen atom of the tetrahydropyridine ring. This is typically achieved by reacting the deuterated anatabine with a nitrosating agent, such as sodium nitrite, under acidic conditions. A synthesis of tritiated N'-Nitrosoanatabine involved the reduction of a bromo-anatabine precursor followed by nitrosation.[2]

A generalized workflow for the synthesis is presented below:





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Caption: Generalized Synthesis Workflow for Deuterated N-Nitroso Anatabine.



Physicochemical Properties and Quality Parameters

Deuterated N-Nitroso Anatabine is commercially available as an analytical standard, for instance, as (R,S)-N-Nitroso Anatabine-2,4,5,6-d4. The key physicochemical properties and typical quality parameters are summarized in the table below.

Property	Value
Chemical Formula	C10H7D4N3O
Molecular Weight	193.24 g/mol [3]
CAS Number	1020719-69-0[3]
Appearance	Typically a solid or solution in a specified solvent
Purity (HPLC)	≥98%
Isotopic Enrichment	≥99 atom % D
Storage Conditions	-20°C for long-term storage
Stability	Stable under recommended storage conditions

Experimental Protocols: Quantitative Analysis using LC-MS/MS

Deuterated N-Nitroso Anatabine is primarily used as an internal standard for the accurate quantification of NAT in various samples, including tobacco products, biological fluids, and eliquids. Below is a detailed protocol adapted from established methods for the analysis of TSNAs.[4][5]

Materials and Reagents

- Analytes: N-Nitroso Anatabine (NAT) analytical standard
- Internal Standard: Deuterated N-Nitroso Anatabine (e.g., NAT-d4)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)



- · Reagents: Ammonium acetate, Formic acid
- Sample Matrix: e.g., tobacco extract, urine, plasma

Sample Preparation

- Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of the deuterated N-Nitroso Anatabine internal standard solution.
- Extraction:
 - For solid samples (e.g., tobacco): Extract the TSNAs by adding an extraction solvent (e.g., 100 mM ammonium acetate solution) and shaking for a specified period (e.g., 30 minutes).
 [5]
 - For liquid samples (e.g., urine, plasma): Perform a protein precipitation step by adding a cold solvent like acetonitrile, followed by vortexing and centrifugation.
- Cleanup (if necessary): The extracted sample may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
- Final Preparation: The final extract is typically filtered and diluted as needed before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[5]



LC Parameter	Typical Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	A suitable gradient to separate NAT from other TSNAs and matrix components
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μL

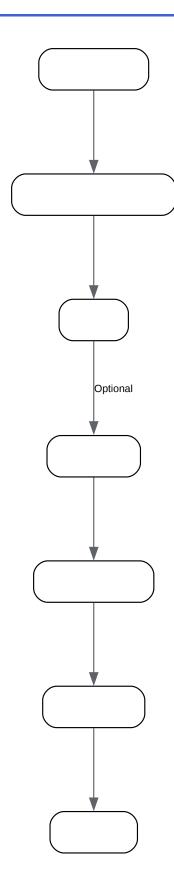
MS Parameter	Typical Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (NAT)	Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 190.1 -> 160.1)
MRM Transition (NAT-d4)	Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 194.1 -> 164.1)
Collision Energy	Optimized for each transition

Data Analysis and Quantification

The concentration of NAT in the sample is determined by calculating the ratio of the peak area of the analyte (NAT) to the peak area of the internal standard (NAT-d4) and comparing this ratio to a calibration curve prepared with known concentrations of NAT and a constant concentration of NAT-d4.

The following diagram illustrates the analytical workflow:





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Caption: Analytical Workflow for Quantification of N-Nitroso Anatabine.



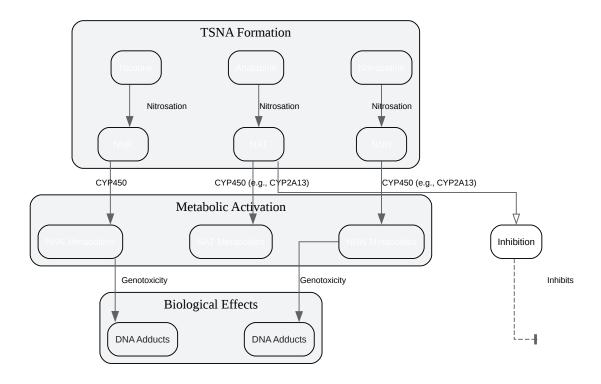
Metabolic Pathways of Tobacco-Specific Nitrosamines

The metabolism of N-Nitroso Anatabine is less studied compared to other TSNAs like N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[6] However, it is understood that TSNAs undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can lead to the formation of DNA adducts and contribute to their carcinogenic effects.[7]

N-Nitroso Anatabine has been shown to be a competitive inhibitor of the metabolism of NNN, which is primarily metabolized by CYP2A13.[8] This suggests that NAT may also be a substrate for or otherwise interact with this enzyme. The general metabolic pathway for TSNAs involves hydroxylation reactions that can lead to the formation of reactive intermediates.

The following diagram illustrates the formation of major TSNAs from tobacco alkaloids and the central role of cytochrome P450 enzymes in their metabolic activation.





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Caption: Formation and Metabolic Activation of Tobacco-Specific Nitrosamines.

Conclusion

Deuterated N-Nitroso Anatabine is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in a variety of matrices. Its use as an internal standard in LC-MS/MS methods significantly enhances the quality of analytical data, which is crucial for research in toxicology, pharmacology, and drug development. A thorough understanding of its properties, appropriate handling, and the analytical methods in which it is employed is essential for researchers in these fields.



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